REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][C:12]=1[F:13])[NH:9][N:8]=[CH:7]2.[CH2:14]1COCC1>>[Br:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][C:12]=1[F:13])[N:9]([CH3:14])[N:8]=[CH:7]2 |f:0.1|
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Name
|
|
Quantity
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44.1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=NNC2=CC1F
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Name
|
|
Quantity
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200 mL
|
Type
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reactant
|
Smiles
|
C1CCOC1
|
Type
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CUSTOM
|
Details
|
the RM was stirred between 0° C. and 5° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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Mel (31.7 mL, 221 mmol) was added at 5° C.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 0.5 M HCl
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Type
|
EXTRACTION
|
Details
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extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
evaporated under vacuo
|
Type
|
CUSTOM
|
Details
|
The 2 isomers formed
|
Type
|
CUSTOM
|
Details
|
were separated by MPLC with heptane and EtOAc
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |